(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine

Description

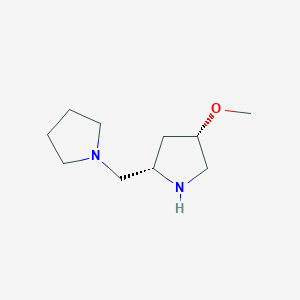

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYGMKLKPLZQII-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)CN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](NC1)CN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions. This reaction is typically carried out in a microchannel reactor under visible light conditions, which allows for a green and efficient synthesis process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines.

Scientific Research Applications

(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Functional Group and Stereochemical Variations

(a) 4-Fluoro-pyrrolidine-2-carboxylic acid (4-FPCA)

- Structure : (2S,4S)-4-Fluoro-2-carboxylic acid.

- Key Differences : Replaces methoxy with a fluoro group (electron-withdrawing) and adds a carboxylic acid at position 2.

- Impact: The carboxylic acid increases polarity (pKa ~2–3), making it ionized at physiological pH, unlike the non-ionizable methoxy group in the target compound. 4-FPCA acts as a glutamate receptor agonist, highlighting the role of electronic effects in bioactivity .

(b) Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate

- Structure: Nitrophenoxy and methyl ester substituents.

- Key Differences: Bulky 4-nitrophenoxy group increases lipophilicity (logP ~2.5–3.0), while the ester group may serve as a prodrug feature.

- Impact : Enhanced membrane permeability compared to the target compound, but reduced metabolic stability due to ester hydrolysis susceptibility .

(c) (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine

- Structure : 4-methoxy and 2-methoxymethyl groups with (2S,4R) configuration.

- Key Differences : Stereochemical inversion at position 4 (R vs. S) and smaller methoxymethyl substituent at position 2.

- The absence of pyrrolidinylmethyl limits tertiary amine interactions .

(a) Radicamines A and B

- Structure : (2S,3S,4S,5S)-pyrrolidine derivatives with hydroxyphenyl and hydroxyl groups.

- Activity : Potent α-glucosidase inhibitors. The hydroxyl groups enable hydrogen bonding with enzyme active sites.

- Contrast : The target compound’s methoxy and pyrrolidinylmethyl groups may reduce hydrogen-bonding capacity but improve lipophilicity for membrane penetration .

(b) Lincosamides (Clindamycin)

- Structure : Proline-derived pyrrolidine with a thiomethylated carbohydrate unit.

- Activity : Antibacterial via ribosomal binding. The pyrrolidine nitrogen forms water-soluble salts (pKa ~7.6).

(b) Physicochemical Properties

Biological Activity

(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine, with the chemical formula CHNO and a molecular weight of 184.28 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is classified under pyrrolidines and has the following characteristics:

| Property | Value |

|---|---|

| IUPAC Name | (2S,4S)-4-Methoxy-2-(1-pyrrolidinylmethyl)pyrrolidine |

| Molecular Formula | CHNO |

| Molecular Weight | 184.28 g/mol |

| CAS Number | 1909293-73-7 |

| Appearance | Liquid |

| Storage Temperature | +4 °C |

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and immune response modulation. The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.

Pharmacological Effects

- Neurotransmission Modulation : The compound may influence neurotransmitter systems, particularly those involving orexin receptors. Studies have shown that orexin receptor ligands can affect sleep-wake cycles and appetite regulation .

- Anti-inflammatory Properties : Similar pyrrolidine derivatives have exhibited anti-inflammatory effects in preclinical models. For instance, compounds that inhibit the PD-1/PD-L1 pathway have shown promise in cancer immunotherapy .

- Cytotoxicity and Selectivity : Preliminary data suggest that this compound may possess low cytotoxicity while maintaining potent biological activity against specific targets .

Study 1: Orexin Receptor Binding

A study investigated the binding affinities of various ligands to orexin receptors. While specific data on this compound was not provided, related compounds demonstrated significant binding activity, suggesting potential therapeutic applications in sleep disorders and obesity management .

Study 2: PD-1/PD-L1 Interaction

In a separate investigation into immune checkpoint inhibitors, compounds structurally related to this compound were tested for their ability to modulate immune responses. Results indicated that certain derivatives could effectively inhibit the PD-1/PD-L1 interaction, enhancing T-cell activation in tumor microenvironments .

Q & A

Q. What synthetic strategies are effective for achieving high stereochemical purity in (2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine?

Stereochemical control is critical for this compound. Key methods include:

- Hydrogenation and Allylation : Use of sodium borohydride and diphenyldiselenide in sec-butanol for intermediate synthesis, followed by stereoselective Scission-allylation reactions to install substituents .

- Catalytic Asymmetric Epoxidation : Employing chiral catalysts like (S)-[diphenyl(trimethylsilyloxy)methyl]pyrrolidine to achieve >98% stereoselectivity in aziridine epoxidation, a precursor to pyrrolidine derivatives .

- Phosphonate Coupling : Introduction of phosphonoethyl groups via triphenylphosphine-mediated reactions to stabilize the target structure .

Q. How can analytical techniques validate the purity and stereochemical configuration of this compound?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for polar functional groups (e.g., hexane/isopropanol) .

- NMR Spectroscopy : H and C NMR confirm regiochemistry; NOESY correlations verify the (2S,4S) configuration by spatial proximity of methoxy and pyrrolidinylmethyl groups .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, particularly for intermediates like tert-butyl carbamate derivatives .

Advanced Research Questions

Q. What strategies optimize the pharmacological activity of this compound derivatives?

Q. How does computational modeling aid in designing derivatives for enzyme inhibition?

- Docking Simulations : Use software like AutoDock Vina to predict binding modes with targets (e.g., HGXPRTase). Focus on interactions between the pyrrolidine core and catalytic residues (e.g., Asp 168 in HGXPRTase) .

- Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., phosphonoethyl vs. methoxy) on binding energy to prioritize synthetic targets .

Q. Can this compound serve as a catalyst or ligand in asymmetric synthesis?

- Chiral Ligand Applications : The (2S,4S) configuration makes it suitable for asymmetric catalysis. For example:

Q. How do reaction conditions impact yield in large-scale synthesis?

- Temperature and Solvent Optimization :

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) removes diastereomeric impurities .

Data Contradictions and Resolution

- Stereochemical Outcomes in Allylation : reports Scission-allylation yielding (2S,4R) and (2R,4S) isomers, while uses chiral auxiliaries for (2S,4S) dominance. Resolution: Steric effects from N-protecting groups (e.g., Boc) direct allylation selectivity .

- Phosphonate vs. Methoxy Substituents : shows phosphonates enhance enzyme inhibition, but notes fluorinated analogs have better metabolic stability. Balance substituent choice with target requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.